molecular formula C5H9N B1248080 Bicyclo[1.1.1]pentan-1-amine CAS No. 177287-49-9

Bicyclo[1.1.1]pentan-1-amine

Cat. No.: B1248080
CAS No.: 177287-49-9
M. Wt: 83.13 g/mol
InChI Key: UZDGSLINNQQTJM-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentan-1-amine is an organic compound belonging to the family of bicyclic bridged compounds. It is characterized by a highly strained molecular structure consisting of three rings of four carbon atoms each.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentan-1-amine typically involves the use of [1.1.1]propellane as a key intermediate. One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This intermediate can then be converted to this compound through a series of steps, including reduction and amination .

Industrial Production Methods: Industrial production of this compound often relies on scalable methods such as strain-release amination. This process involves the reaction of [1.1.1]propellane with amines under photoredox conditions, allowing for the efficient production of the desired amine on a large scale .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Structural Characteristics and Bioisosterism

Bicyclo[1.1.1]pentan-1-amine serves as a valuable bioisostere for traditional aromatic rings, particularly the para-substituted phenyl ring. Its three-dimensional structure offers advantages such as enhanced metabolic stability, improved aqueous solubility, and better membrane permeability compared to phenyl groups . This makes it an attractive candidate for optimizing lead compounds in drug discovery.

Synthetic Methodologies

The synthesis of this compound has evolved significantly, with various methods reported to facilitate its production:

  • Flow Photochemical Reactions : Recent advancements have demonstrated the use of light-enabled reactions to synthesize bicyclo[1.1.1]pentane derivatives on a large scale (up to 1 kg) without the need for catalysts or additives. This method allows for the efficient production of functionalized bicyclo[1.1.1]pentanes that can be utilized in medicinal chemistry applications .
  • Radical Chemistry : The emergence of radical chemistry has opened new pathways for synthesizing bicyclo[1.1.1]pentylamines through amination reactions involving [1.1.1]propellane. These methods enable the construction of complex structures with diverse functional groups, enhancing the compound's versatility in drug design .

Applications in Drug Discovery

This compound is increasingly being integrated into various drug development projects:

  • Lead Optimization : Pharmaceutical companies have utilized bicyclo[1.1.1]pentane-containing compounds in lead optimization strategies, resulting in improved pharmacological profiles for several drug candidates. For instance, Gilead Sciences and Merck are among the companies actively incorporating these scaffolds into their research pipelines .
  • Case Studies :
    • Imatinib Analogues : Research has shown that this compound can replace phenyl groups in imatinib analogues, leading to compounds with enhanced efficacy and reduced side effects .
    • Local Anesthetics : The incorporation of bicyclo[1.1.1]pentane into local anesthetic structures has been validated, demonstrating its potential as a bioisostere for traditional anesthetic agents like benzocaine .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to traditional aromatic compounds:

Feature/PropertyThis compoundTraditional Aromatic Compounds
Structural Type Three-dimensional cyclicPlanar aromatic
Metabolic Stability HighVariable
Aqueous Solubility ImprovedOften lower
Membrane Permeability EnhancedTypically lower
Bioisosteric Potential StrongLimited

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can enhance the compound’s binding affinity and selectivity for specific targets, leading to improved biological activity. The compound’s bioisosteric properties allow it to mimic the behavior of other functional groups, such as phenyl rings, in biological systems .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to serve as a bioisostere for phenyl rings, providing enhanced solubility, metabolic stability, and reduced non-specific binding in drug molecules. Its three-dimensional structure also contributes to its distinct chemical and biological properties .

Biological Activity

Bicyclo[1.1.1]pentan-1-amine (BCP-amine) has garnered significant attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of BCP-amine, focusing on its role as a bioisostere, its pharmacokinetic advantages, and recent research findings.

1. Structural Significance and Bioisosterism

Bicyclo[1.1.1]pentane (BCP) serves as a bioisostere for various aromatic compounds, particularly phenyl rings. The incorporation of BCP into drug design has been shown to enhance metabolic stability and reduce toxicity associated with traditional aromatic systems. For instance, replacing a phenyl ring with a BCP moiety can mitigate issues like amide hydrolysis, which is common in many drug candidates .

Table 1: Comparison of BCP with Traditional Aromatic Structures

PropertyPhenyl RingBicyclo[1.1.1]pentane
Metabolic StabilityLowHigh
Toxicity PotentialHigherLower
Binding AffinityVariableImproved
PharmacokineticsOften PoorEnhanced

2. Pharmacological Applications

BCP-amine has been investigated for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation and tumor progression. Research indicates that compounds featuring the BCP core exhibit potent IDO1 inhibition, making them promising candidates for cancer therapy when combined with immune checkpoint inhibitors like pembrolizumab .

Case Study: IDO1 Inhibition

  • Compound Tested : BCP-amine derivatives
  • IC50 Values :
    • HeLa Cells: 3.1 nM
    • Human Whole Blood: 121 nM
  • Pharmacokinetic Profile :
    • Low clearance (0.2 mL/min/kg)
    • Long half-life (66 hours)
    • Excellent oral bioavailability

These findings highlight the potential of BCP-amine derivatives to achieve effective therapeutic concentrations with minimal dosing frequency.

3. Synthesis and Modifications

The synthesis of BCP-amine has evolved significantly, with innovative methods allowing for scalable production. Recent advancements include:

  • Direct Catalytic Asymmetric Synthesis : This method facilitates the creation of α-chiral BCPs from simple aldehydes, enhancing the accessibility of these compounds for medicinal chemistry applications .
  • Photochemical Reactions : Utilizing light to drive reactions involving propellane has enabled the efficient synthesis of BCP derivatives in large quantities without complex catalysts or additives .

4. Recent Research Findings

Recent studies have explored various aspects of BCP-amine's biological activity:

  • Metabolic Pathways : Research indicates that the metabolic pathways for BCP derivatives differ significantly from those of traditional amines, resulting in lower toxicity and improved safety profiles .
  • Structural Studies : Crystallography studies have provided insights into the binding interactions of BCP compounds with target proteins, revealing how structural modifications can enhance potency and selectivity .

5. Conclusion

This compound represents a promising scaffold in drug development due to its unique structural properties that confer significant advantages over traditional aromatic compounds. Its role as a bioisostere enhances metabolic stability and reduces toxicity, while ongoing research continues to uncover its potential in various therapeutic applications.

The integration of advanced synthetic methodologies further supports the development of this compound class, paving the way for innovative treatments in oncology and beyond.

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges associated with producing bicyclo[1.1.1]pentan-1-amine at scale?

Traditional routes required 3–5 steps using toxic reagents (e.g., pyrophoric alkyl lithium) and yielded ≤100 mg quantities, making industrial-scale synthesis impractical . Key bottlenecks included:

  • Instability of [1.1.1]propellane intermediates
  • Multi-step functional group interconversions
  • Low yields in bridgehead amination

Methodological Advancements : Strain-release amination enables direct amination of [1.1.1]propellane in one pot, bypassing intermediate isolation. This method achieved >100 g yields using inexpensive reagents (e.g., lithium bis(trimethylsilyl)amide) and reactivated Pfizer’s stalled oncology program .

Method StepsYieldScalabilityKey Advantage
Traditional (pre-2015)3–5<100 mgLowAcademic feasibility
Strain-release amination148–82%>100 gIndustrial compatibility

Q. How does this compound serve as a bioisostere in medicinal chemistry?

The BCP scaffold replaces phenyl rings or tert-butyl groups while improving metabolic stability and solubility. Its rigid, strained geometry (bond angles ~90°) reduces entropic penalties in target binding. For example, Pfizer incorporated it into a γ-secretase inhibitor, achieving nanomolar potency without aromatic metabolic liabilities .

Q. What methodologies enable functionalization of this compound at bridgehead positions?

  • Radical fluorination : TTMSS/HOCH₂CH₂SH coupling introduces fluorine at C3 via iodine-azide intermediate reduction (78–82% yield) .
  • Photochemical cycloaddition : Imine intermediates react with alkenes under 370–456 nm LED light to form bicyclo[3.1.1]heptanes, expanding sp³-rich chemical space .

Advanced Research Questions

Q. How can photochemical cycloaddition be employed to diversify this compound derivatives?

Irradiation of imine-substituted BCPs (e.g., 4-nitrobenzaldehyde condensates) with alkenes induces formal (4+2)-cycloaddition, yielding polysubstituted bicyclo[3.1.1]heptanes. Key parameters:

  • Wavelength : 390 nm (inexpensive LEDs)
  • Tolerances : Phenolic inhibitors in commercial alkenes do not impede reactivity .
  • Scalability : No specialized reactors required; reactions proceed in standard glassware under air .

Q. What strategies resolve contradictions between reported yields in radical-mediated BCP functionalization?

Discrepancies arise from competing pathways in iodine-azide intermediates. Optimized protocols include:

  • TTMSS stoichiometry : 2 equiv ensures complete reduction of azide and iodide .
  • Temperature control : <0°C minimizes side reactions in Fe(Pc)-catalyzed carboamination .
  • Substrate purity : BCP hydrochloride salts reduce variability in imine formation .

Q. What analytical techniques are critical for characterizing strain-induced reactivity in this compound derivatives?

  • X-ray crystallography : Resolves bond angle distortions (e.g., 90° C-C-C angles vs. 120° in benzene) .
  • Kinetic isotope effects : Quantify strain energy release during amination (kH/kD = 2.1–3.4) .
  • DFT calculations : Predict regioselectivity in radical additions (e.g., C3 vs. C1 functionalization) .

Q. Data Contradictions & Resolutions

  • Conflict : Early routes claimed azide intermediates were unstable, but Goh et al. stabilized them via HCl salt formation (251 mg scale, 82% yield) .
  • Resolution : Radical stability depends on substituents; electron-withdrawing groups (e.g., nitriles) enhance azide persistence .

Q. Key Citations

  • Scalable synthesis:
  • Bioisosteric applications:
  • Advanced functionalization:

Properties

IUPAC Name

bicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDGSLINNQQTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bicyclo[1.1.1]pentan-1-amine
Bicyclo[1.1.1]pentan-1-amine
Bicyclo[1.1.1]pentan-1-amine
Bicyclo[1.1.1]pentan-1-amine
Bicyclo[1.1.1]pentan-1-amine

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